Tnf-|A-IN-15

Description

Contextualization of Tumor Necrosis Factor-alpha (TNF-α) in Biological Systems

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine, a type of signaling protein, that plays a central role in orchestrating the body's immune and inflammatory responses. mdpi.comijmsdr.org Initially identified for its ability to cause necrosis in tumors, its functions are now understood to be far more widespread. frontiersin.org Primarily produced by activated immune cells like macrophages, T-lymphocytes, and natural killer cells, TNF-α is a key mediator of the innate immune response, the body's first line of defense against pathogens. mdpi.comwikipedia.orgnih.gov

TNF-α exists in two biologically active forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), which is cleaved from the cell surface by an enzyme called TNF-α converting enzyme (TACE). wikipedia.orgnih.govplos.org Both forms exert their effects by binding to two distinct receptors on the surface of other cells: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). mdpi.comwikipedia.orgnih.gov TNFR1 is found on nearly all cell types, while TNFR2 expression is more restricted, primarily to immune cells. mdpi.comnih.gov

The binding of TNF-α to its receptors triggers a cascade of intracellular signaling pathways that can lead to a variety of cellular responses, including inflammation, cell proliferation, differentiation, and, conversely, programmed cell death (apoptosis). mdpi.comfrontiersin.org In a controlled environment, TNF-α is crucial for maintaining homeostasis and fighting off infections. frontiersin.org It helps recruit immune cells to sites of injury or infection, stimulates the production of other inflammatory molecules, and plays a role in the development and activation of various immune cells. mdpi.comijmsdr.org

However, the dysregulation of TNF-α production or signaling is a contributing factor to the pathology of numerous chronic inflammatory and autoimmune diseases. mdpi.comfrontiersin.org

Rationale for Targeting TNF-α in Preclinical Research

The profound involvement of TNF-α in inflammatory processes makes it a compelling target for preclinical research aimed at understanding and potentially treating a wide array of diseases. frontiersin.org Excessive or sustained production of TNF-α is a hallmark of many autoimmune disorders, where the immune system mistakenly attacks the body's own tissues. mdpi.comnih.govfrontiersin.org

In the context of cancer research, the role of TNF-α is complex and can be contradictory. While it was initially named for its anti-tumor properties, subsequent research has shown it can also promote tumor growth and metastasis under certain conditions. mdpi.comwikipedia.org This dual role has spurred investigations into how to selectively harness its beneficial anti-cancer effects while mitigating its pro-tumor activities. Preclinical studies have explored delivering TNF-α directly to tumor vasculature to induce damage to the tumor's blood supply. plos.orgpnas.org

The development of specific inhibitors and modulators of TNF-α signaling in preclinical models allows researchers to dissect the precise contributions of this cytokine to disease processes. By observing the effects of blocking TNF-α, scientists can gain insights into the mechanisms driving these conditions. This preclinical work is essential for validating TNF-α as a therapeutic target and for the initial development of novel drugs. frontiersin.orgbiospective.com

Overview of TNF-α-IN-15 as a Research Compound

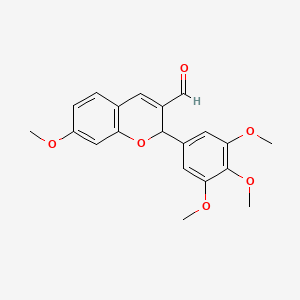

TNF-α-IN-15 is a research compound identified as an inhibitor of TNF-α. medchemexpress.com It is utilized in preclinical studies to investigate the biological consequences of reducing TNF-α levels in various experimental models. medchemexpress.com As a small molecule inhibitor, it offers a tool for researchers to probe the TNF-α signaling pathway. The primary utility of TNF-α-IN-15 in a research setting is to help elucidate the role of TNF-α in different biological and pathological processes.

Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbaldehyde |

InChI |

InChI=1S/C20H20O6/c1-22-15-6-5-12-7-14(11-21)19(26-16(12)10-15)13-8-17(23-2)20(25-4)18(9-13)24-3/h5-11,19H,1-4H3 |

InChI Key |

KFOIUGBXWJSLJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C=O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tnf α in 15 Action

Direct Interaction and Binding Studies

The primary mechanism for a direct-acting TNF-α inhibitor is to physically interact with the TNF-α protein, thereby neutralizing its biological activity.

Molecular Target Identification and Validation (e.g., TNF-α, TNFR1, TNFR2)

The designated molecular target for an inhibitor like TNF-α-IN-15 is the cytokine TNF-α itself. TNF-α is a homotrimeric protein, meaning it is composed of three identical subunits. This trimeric structure is crucial for its ability to bind to and activate its receptors. nih.gov

Inhibitors are designed to bind directly to the TNF-α trimer. This binding action sterically hinders or alters the conformation of TNF-α, preventing it from effectively docking with its cell-surface receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2). patsnap.comresearchgate.net While TNFR1 is expressed on nearly all cell types, TNFR2 expression is more restricted, primarily found on immune cells. mdpi.commdpi.com The inhibitor's action is validated by confirming its ability to block the interaction between TNF-α and these receptors.

Ligand-Receptor Binding Modulation

By binding to TNF-α, the inhibitor modulates—specifically, blocks—the ligand-receptor interaction. The binding of the TNF-α trimer to its receptors is a critical first step for initiating intracellular signaling. TNFR1 activation, for instance, requires the receptor to trimerize upon ligand binding, which causes a conformational change in its intracellular "death domain." mdpi.com This change allows for the recruitment of adaptor proteins. mdpi.comnih.gov

A small-molecule inhibitor that occupies the binding sites on TNF-α prevents this entire process. It effectively neutralizes the ligand, rendering it incapable of activating either TNFR1 or TNFR2. patsnap.comresearchgate.net This blockade is the central event from which all other downstream effects originate.

| Protein | General Function in TNF-α Signaling | Expected Effect of a TNF-α Inhibitor |

|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine; a homotrimer that acts as the ligand. frontiersin.org | Directly bound and neutralized by the inhibitor. |

| TNFR1 (Tumor Necrosis Factor Receptor 1) | Primary signaling receptor for TNF-α, expressed on most cell types; contains a death domain. nih.govmdpi.com | Binding by TNF-α is blocked, preventing receptor activation. |

| TNFR2 (Tumor Necrosis Factor Receptor 2) | Signaling receptor for TNF-α, primarily on immune cells; lacks a death domain. mdpi.commdpi.com | Binding by TNF-α is blocked, preventing receptor activation. |

Downstream Signaling Pathway Modulation

By preventing the initial ligand-receptor binding, TNF-α inhibitors subsequently block all major downstream signaling pathways typically activated by TNF-α.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

One of the most prominent pathways activated by TNF-α is the NF-κB pathway, which is a master regulator of inflammation and cell survival. researchgate.netnih.gov Upon TNF-α binding to TNFR1, the receptor recruits a series of adaptor proteins, including TRADD and TRAF2. This leads to the activation of the IκB kinase (IKK) complex. nih.gov IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. nih.govspandidos-publications.com

An inhibitor like TNF-α-IN-15, by preventing TNF-α from binding to TNFR1, would halt the recruitment of the initial adaptor proteins, thereby completely blocking the activation of the NF-κB cascade. spandidos-publications.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Effects

TNF-α is also a potent activator of several Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). mdpi.comfrontiersin.org These pathways are involved in cellular stress responses, proliferation, and apoptosis. spandidos-publications.com Similar to the NF-κB pathway, MAPK cascades are initiated by the protein complexes formed at the TNF receptor after ligand binding. mdpi.com Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which collaborate with NF-κB to regulate gene expression. oup.com

By blocking the initial TNF-α binding event, an inhibitor would prevent the activation of the MAPK cascades, thus inhibiting the downstream cellular responses they control. mdpi.comoup.com

| Pathway | Key Mediators | Function in TNF-α Signaling | Expected Effect of a TNF-α Inhibitor |

|---|---|---|---|

| NF-κB Pathway | TRADD, TRAF2, IKK, IκBα, p65/p50 | Induces transcription of pro-inflammatory cytokines and cell survival genes. researchgate.netnih.gov | Activation is blocked, preventing IκBα degradation and nuclear translocation of p65/p50. |

| MAPK Pathways | JNK, p38, ERK | Regulates inflammation, cell proliferation, differentiation, and apoptosis. mdpi.comspandidos-publications.com | Phosphorylation and activation of JNK, p38, and ERK are prevented. |

| Apoptosis Pathways | FADD, Caspase-8, Caspase-3, Cytochrome c | Can trigger programmed cell death through caspase-dependent or independent mechanisms. plos.orgkarger.com | Initiation of both extrinsic and intrinsic apoptotic signals is inhibited. |

Caspase-Dependent and Independent Apoptosis Pathways

TNF-α has a dual role in cell fate, capable of inducing either survival or programmed cell death (apoptosis). karger.com The apoptotic signal is primarily mediated through TNFR1.

Caspase-Dependent Pathway: Upon TNF-α binding, the receptor complex can recruit the Fas-Associated Death Domain (FADD) protein, which in turn recruits and activates pro-caspase-8. nih.gov Activated caspase-8 initiates a cascade by activating downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govaai.org

Caspase-Independent Pathway: In some contexts, TNF-α can induce cell death even when caspases are inhibited. This can involve the disruption of mitochondria and the release of factors like Apoptosis-Inducing Factor (AIF). plos.org Studies have shown that TNF-α can cause cell death involving caspase-9 activation but without the activation of caspase-3. plos.org

Regardless of the specific route, these apoptotic pathways are triggered by the initial binding of TNF-α to its receptor. Therefore, a compound like TNF-α-IN-15 that blocks this interaction would effectively inhibit both caspase-dependent and independent apoptosis induced by TNF-α. karger.com

Investigation of ADAM17 Activity and Related Cleavage Processes

TNF-α is initially synthesized as a 233-amino acid transmembrane protein (tmTNF-α) aai.org. The release of the soluble, biologically active form of TNF-α is a critical regulatory step mediated by a specific enzyme. This enzyme is A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE) medchemexpress.comnih.gov. ADAM17 cleaves the extracellular domain of tmTNF-α, allowing it to be shed from the cell surface nih.gov. This cleavage process is essential for the systemic inflammatory effects of TNF-α. In experimental models where ADAM17 is deficient, the release of TNF-α is significantly reduced nih.gov.

Cellular Responses and Phenotypic Alterations

Immunomodulatory Effects on Macrophages, T-cells, B-cells, and NK cells

TNF-α is a pleiotropic cytokine with profound effects on various immune cells nih.gov. Consequently, an inhibitor like TNF-α-IN-15 is predicted to modulate these interactions significantly.

Macrophages : These are a primary source of TNF-α in inflammatory conditions aai.org. TNF-α, in turn, activates macrophages in a feedback loop, enhancing their pro-inflammatory functions nih.govmdpi.com. Inhibition of TNF-α by a compound like TNF-α-IN-15 would be expected to suppress macrophage activation and their subsequent production of inflammatory mediators.

T-cells : TNF-α promotes the activation and proliferation of T-cells and is particularly important for the differentiation of T helper 1 (Th1) cells, which coordinate responses against intracellular pathogens nih.govfrontiersin.org. In some contexts, T-cells stimulated with other cytokines, such as IL-15, can trigger macrophages to produce TNF-α aai.org. By inhibiting TNF-α, TNF-α-IN-15 would likely dampen T-cell mediated inflammation and proliferation frontiersin.org.

B-cells : B-cells are also influenced by TNF-α, which can enhance their activation and antibody production nih.gov. In certain autoimmune models, TNF-α produced by B-cells has been shown to promote atherosclerosis by augmenting macrophage-driven inflammation oup.com. An inhibitor would therefore be expected to reduce the pro-inflammatory contribution of B-cells in such diseases.

Natural Killer (NK) cells : TNF-α is a known stimulatory factor for NK cells, promoting their activation, differentiation, and cytotoxic functions aai.orgfrontiersin.orgfrontiersin.org. Activated NK cells can also produce TNF-α themselves, contributing to the inflammatory milieu aai.orgfrontiersin.org. Inhibition of TNF-α would likely lead to reduced NK cell activity and their production of cytokines frontiersin.org.

Table 1: Expected Immunomodulatory Effects of TNF-α-IN-15

| Cell Type | Known Role of TNF-α | Predicted Effect of TNF-α-IN-15 | Citations |

| Macrophages | Activation, induction of cytokine release. | Suppression of activation and inflammatory functions. | nih.govaai.orgmdpi.com |

| T-cells | Promotes activation, proliferation, and Th1 differentiation. | Attenuation of T-cell activation and proliferation. | nih.govaai.orgfrontiersin.org |

| B-cells | Enhances activation and antibody production; can be pro-atherogenic. | Reduction of pro-inflammatory B-cell activity. | nih.govoup.com |

| NK cells | Stimulates activation, differentiation, and cytotoxicity. | Dampening of NK cell activation and effector functions. | aai.orgfrontiersin.orgfrontiersin.org |

Regulation of Pro-inflammatory Cytokine and Chemokine Production Profiles

A key function of TNF-α is to trigger a cascade of other inflammatory mediators. It potently induces the expression of other pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, and various chemokines that recruit immune cells to sites of inflammation nih.govaai.orgthermofisher.com. This signaling amplification is central to the development and maintenance of inflammatory responses mdpi.com. For instance, TNF-α and IL-1 are often produced together and work in concert to coordinate vascular and cellular changes during an immune response spandidos-publications.com. By blocking the initial TNF-α signal, TNF-α-IN-15 is expected to cause a broad downstream reduction in the production of this network of cytokines and chemokines, thereby exerting a potent anti-inflammatory effect.

Table 2: Predicted Impact of TNF-α-IN-15 on Cytokine and Chemokine Production

| Mediator Type | Mediators Induced by TNF-α | Predicted Effect of TNF-α-IN-15 | Citations |

| Pro-inflammatory Cytokines | IL-1, IL-6 | Reduction in expression and release. | nih.govaai.orgthermofisher.com |

| Chemokines | IL-8 (CXCL8), RANTES (CCL5), MCP-1 (CCL2) | Decreased production, leading to reduced immune cell recruitment. | nih.govaai.orgoup.com |

Impact on Cell Proliferation, Differentiation, and Viability in Research Models

The effect of TNF-α on cell fate is highly context-dependent and can be contradictory, inducing either cell survival and proliferation or apoptosis (programmed cell death) karger.com. This dual role depends on the cell type, the local cytokine environment, and the specific signaling pathways activated e-century.us.

Proliferation : In some cells, such as human nucleus pulposus cells or certain cancer cell lines like MDA-MB-231, TNF-α has been shown to promote proliferation e-century.usnih.govspandidos-publications.com. In these models, an inhibitor like TNF-α-IN-15 would be expected to suppress cell growth.

Apoptosis/Viability : Conversely, in other cell types, such as the U251 glioma cell line or MCF-7 breast cancer cells, TNF-α can decrease cell viability and promote apoptosis e-century.usjbuon.com. In such scenarios, TNF-α-IN-15 would act as a survival factor, protecting the cells from TNF-α-induced death. For example, in models of neuroinflammation, TNF-α secreted by microglia can be detrimental to the survival and differentiation of neuronal precursors, an effect that can be ameliorated by TNF-α inhibitors nih.gov.

This complexity means the impact of TNF-α-IN-15 on cell viability and proliferation must be evaluated within specific biological systems.

Table 3: Context-Dependent Effects of TNF-α Inhibition on Cell Fate

| Cellular Process | Example of TNF-α Action | Predicted Effect of TNF-α-IN-15 in this Context | Citations |

| Proliferation | Promotes proliferation of nucleus pulposus cells. | Inhibition of proliferation. | nih.gov |

| Proliferation | Suppresses proliferation of certain keratinocyte cell lines. | Reversal of anti-proliferative effect. | karger.com |

| Viability/Apoptosis | Induces apoptosis in U251 glioma cells. | Inhibition of apoptosis (pro-survival). | jbuon.com |

| Viability/Apoptosis | Suppresses apoptosis in nucleus pulposus cells. | Reversal of anti-apoptotic effect. | nih.gov |

| Differentiation | Impairs differentiation of oligodendrocyte precursors. | Protection of differentiation process. | frontiersin.org |

Modulation of Adhesion Molecule Expression

The recruitment of leukocytes from the bloodstream into tissues is a critical step in inflammation and is mediated by adhesion molecules on the surface of endothelial cells. TNF-α is a powerful inducer of these molecules, particularly Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) ahajournals.orgmdpi.com. The upregulation of ICAM-1 and VCAM-1 allows circulating immune cells to adhere firmly to the endothelium before migrating into the tissue spandidos-publications.com. Studies have shown that blocking TNF-α signaling effectively inhibits the expression of these adhesion molecules, which in turn reduces the adhesion of immune cells like monocytes and T-cells to the endothelium spandidos-publications.commdpi.com. Therefore, TNF-α-IN-15 is expected to significantly downregulate the expression of ICAM-1 and VCAM-1 on endothelial cells exposed to inflammatory stimuli, thereby limiting leukocyte infiltration.

Preclinical Data for TNF-α-IN-15 Not Publicly Available

Despite a comprehensive search for preclinical pharmacological data on the specific compound TNF-α-IN-15, detailed research findings necessary to construct the requested article are not available in the public domain. The information appears to be primarily contained within patent literature, specifically patent WO2001072735A2, which is cited by chemical vendors. However, specific quantitative data from this patent regarding the compound's in vitro efficacy, selectivity, cellular uptake, and in vivo activity in disease models is not accessible through standard scientific databases and search engines.

Publicly available information is limited to general statements from commercial suppliers indicating that TNF-α-IN-15 is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and may decrease its levels in the blood. Without access to the primary data from the originating patent or subsequent peer-reviewed research, it is not possible to provide a scientifically accurate and detailed account for the following sections as outlined in the request:

Preclinical Pharmacological Investigations of Tnf α in 15

In Vivo Mechanistic and Efficacy Studies in Experimental Disease Models

Experimental Autoimmune Arthritis Models:There is no available in vivo data for TNF-α-IN-15 in models such as collagen-induced arthritis or TNF-transgenic mice.

Consequently, the creation of an authoritative article with the required detailed research findings and data tables for TNF-α-IN-15 is not feasible at this time.

Neuropathic Pain Models

Tumor necrosis factor-alpha (TNF-α) is a critical factor in mediating neuropathic pain. frontiersin.org Animal models have been instrumental in understanding the complex mechanisms of neuropathic pain in diseases such as multiple sclerosis. frontiersin.org In these models, TNF-α is implicated at both peripheral and central levels of sensitization in response to nerve injuries. nih.govresearchgate.net

Preclinical studies have demonstrated that the administration of TNF-α alone can induce pain-like behaviors in animals. frontiersin.org Furthermore, in models of neuropathic pain like peripheral nerve injury, levels of TNF-α are elevated both in the central nervous system and peripherally. frontiersin.org The sciatic nerve chronic constriction injury (CCI) model is a standard method used in rats to study neuropathic pain, and it has consistently shown the upregulation of TNF-α at the injury site. nih.gov

Research using these models has revealed that TNF-α contributes to the sensitization of peripheral nociceptors and spinal dorsal horn neurons. frontiersin.org This cytokine enhances nociceptive signaling and contributes to neuronal sensitization and alterations in pain signaling pathways. mdpi.com Within the peripheral nervous system, TNF-α can activate ion channels, leading to increased neuronal excitability. mdpi.com Centrally, it promotes the activation of microglia and astrocytes, which fosters a pro-inflammatory environment that sustains heightened pain levels. mdpi.com The increased levels of TNF-α in specific brain regions have been shown to initiate or enhance peripheral hyperalgesia, a hallmark of neuropathic pain. wjgnet.com

The following table summarizes key findings from neuropathic pain models involving TNF-α.

| Model Type | Key Findings | Reference |

| Peripheral Nerve Injury (PNI) | Elevated TNF-α levels centrally and peripherally. | frontiersin.org |

| Spinal Nerve Ligation (SNL) | Exogenous TNF-α exacerbates pain intensity and duration. | frontiersin.org |

| Chronic Constriction Injury (CCI) | Upregulation of TNF-α at the injury site, primarily in macrophages and Schwann cells. | nih.gov |

| General Neuropathic Pain Models | TNF-α enhances nociceptive signaling and sensitizes primary afferent neurons. | mdpi.com |

| Animal Models of Multiple Sclerosis (EAE) | TNF-α is a critical mediator of neuropathic pain. | frontiersin.org |

Models of Inflammatory Bowel Disease and Psoriasiform Inflammation

Inflammatory Bowel Disease (IBD):

TNF-α plays a crucial role in the pathogenesis of Inflammatory Bowel Disease (IBD). smw.chresearchgate.net In experimental models of intestinal carcinogenesis, such as those using 1,2-dimethyhydrazine (1,2-DMH) in rats, there is a significant increase in both protein and gene expression of TNF-α. scielo.br This suggests a strong involvement of the TNF-α pathway in the development of colorectal cancer precursor lesions. scielo.br In a mouse model of IBD, anti-TNF monoclonal antibodies have been shown to be effective. oup.com The clinical severity of both Crohn's disease (CD) and ulcerative colitis (UC) has been correlated with serum levels of TNF-α in patients. researchgate.net

Psoriasiform Inflammation:

In the context of psoriasis, TNF-α is a key cytokine in the inflammatory process. researchgate.net Mouse models have been critical in elucidating its role. For instance, in a CD18 hypomorphic (CD18hypo) PL/J mouse model, which develops a chronic inflammatory skin condition resembling human psoriasis, activated skin macrophages were identified as a significant source of TNF-α. mdpi.comjci.org In another model, where pre-psoriatic human skin was engrafted onto immunodeficient mice, psoriatic lesions developed, and treatment with TNF-α inhibitors led to a significant reduction of T cells in these lesions. nih.gov

Studies using imiquimod-induced mouse models of psoriasis have further highlighted the role of macrophages in producing TNF-α, contributing to psoriatic inflammation. mdpi.com The following table summarizes findings from these preclinical models.

| Disease Model | Animal Model | Key Findings Related to TNF-α | Reference |

| Inflammatory Bowel Disease | 1,2-dimethyhydrazine (1,2-DMH) induced carcinogenesis in rats | Increased protein and gene expression of TNF-α in precursor lesions of colorectal cancer. | scielo.br |

| Psoriasiform Inflammation | CD18 hypomorphic (CD18hypo) PL/J mice | Activated skin macrophages are a major source of TNF-α, which is essential for the chronic skin inflammation. | mdpi.comjci.org |

| Psoriasiform Inflammation | Imiquimod-induced psoriasis in mice | Dihydroartemisinin reduced mRNA expression of TNF-α in the skin. | thno.org |

| Psoriasiform Inflammation | Human psoriatic skin xenograft on immunodeficient mice | TNF-α inhibition significantly reduced T-cell infiltration in psoriatic lesions. | nih.gov |

Investigations in Models of Sarcopenia and Muscle Atrophy

Sarcopenia, the age-related loss of muscle mass and function, is increasingly linked to chronic low-grade inflammation, a state referred to as "inflamm-aging". gavinpublishers.com Pro-inflammatory cytokines, particularly TNF-α, are implicated in the pathophysiology of this condition. gavinpublishers.comnih.gov

In preclinical models, TNF-α has been shown to contribute to muscle wasting and to impair muscle function. aging-us.com It promotes the degradation of muscle proteins while inhibiting their synthesis. aging-us.com Specifically, TNF-α can trigger apoptosis in skeletal muscle, leading to muscle atrophy. gavinpublishers.com It has been observed to inhibit myogenic differentiation by enhancing the proteolysis of MyoD, a key muscle regulatory factor. gavinpublishers.com

An animal study using a sarcopenic mouse model demonstrated that TNF-α contributes to sarcopenia by mediating pyroptosis through the activation of caspase-8 and caspase-3 pathways. nih.gov Furthermore, in aging C57BL/6 mice, a progressive reduction in myofiber cross-sectional area and a loss of type II fibers were observed, which paralleled a decrease in muscle strength. aging-us.com Pharmacological blockade of TNF-α in these aging mice prevented muscle atrophy and the loss of type II fibers, leading to significant improvements in muscle function. aging-us.com

The table below outlines key findings from studies on sarcopenia and muscle atrophy models.

| Model | Key Findings | Reference |

| Aging C57BL/6 Mice | Progressive reduction of myofiber cross-sectional area and loss of type II fibers. Pharmacological TNF-α blockade prevented atrophy and improved muscle function. | aging-us.com |

| Sarcopenic Mouse Model | TNF-α contributes to sarcopenia by mediating pyroptosis via caspase-8 and caspase-3 activation. | nih.gov |

| In Vitro Muscle Cell Models | TNF-α inhibits myogenic differentiation by enhancing MyoD proteolysis. | gavinpublishers.com |

| Dexamethasone-induced Muscle Atrophy Mice | Administration of Ulmus macrocarpa extracts reduced mRNA expression of TNF-α in the soleus muscle. | mdpi.com |

Cardiovascular and Vascular Inflammation Models

TNF-α is a significant contributor to cardiovascular and vascular inflammation. dovepress.comportlandpress.com Its involvement spans from endothelial dysfunction to the progression of atherosclerosis and adverse cardiac remodeling. dovepress.com

In the vascular system, TNF-α-activated signaling pathways can lead to vascular dysfunction. dovepress.com This cytokine is a key player in maintaining low-level systemic inflammation, which is proatherogenic. dovepress.com It can increase the production of reactive oxygen species (ROS), reduce the bioavailability of nitric oxide (NO), and increase endothelial permeability, all of which contribute to endothelial dysfunction. dovepress.comnih.gov Direct evidence of TNF-α's impact on vascular function was observed when intra-arterial administration in healthy humans induced acute local vascular inflammation. dovepress.com

In the context of heart disease, TNF-α has a complex, dual role. nih.govoup.com While it can be pathogenic, it can also be cardioprotective. nih.gov In mouse models of experimental autoimmune myocarditis (EAM), TNF-α signaling has been shown to promote the development of myocarditis by activating cardiac endothelial cells. oup.com However, in established disease, it can also protect against exacerbating cardiac inflammation by inducing the death of heart-reactive T cells. oup.com This highlights the differential roles of its two receptors, TNFR1 and TNFR2. nih.gov

The following table summarizes key findings from cardiovascular and vascular inflammation models.

| Model Type | Key Findings | Reference |

| Human Intra-arterial Infusion | Acute local vascular inflammation was induced by high-dose TNF-α. | dovepress.com |

| Experimental Autoimmune Myocarditis (EAM) in Mice | TNF-α promotes myocarditis development by activating cardiac endothelial cells. In established disease, it can be protective by inducing death of heart-reactive T cells. | oup.com |

| General Vascular Inflammation | TNF-α contributes to endothelial dysfunction by increasing ROS, reducing NO bioavailability, and increasing permeability. | dovepress.comnih.gov |

| Atherosclerosis Models | TNF-α is a key player in maintaining pro-atherogenic systemic inflammation. | dovepress.com |

Studies on Bone Regeneration and Osteogenesis in Experimental Settings

The role of TNF-α in bone regeneration and osteogenesis is complex and appears to be dependent on its concentration and the cellular context. nih.govpnas.org It is considered a key inflammatory player in bone healing, influencing the behavior of mesenchymal stem cells (MSCs). nih.gov

Several studies have indicated that low concentrations of TNF-α can promote osteogenesis. nih.govpnas.org In the early inflammatory phase after a fracture, low levels of TNF-α are released, which can favor the migration, survival, and differentiation of MSCs, thereby promoting bone repair. nih.gov One study confirmed that a low concentration of TNF-α stimulated the differentiation of MSCs into osteoblasts and increased calcium deposition, a marker for matrix mineralization. nih.gov Supernatants from human fractured bone fragments, which contain pro-inflammatory cytokines like TNF-α, were found to promote the osteogenesis of muscle-derived stromal cells (MDSCs) in vitro. pnas.org

Conversely, higher concentrations of TNF-α have been shown to inhibit osteogenesis. pnas.orgspandidos-publications.com It can suppress the differentiation of osteoblasts and inhibit the osteogenic process. medsci.org For instance, a study using human periodontal ligament mesenchymal stem cells (hPDLSCs) found that a specific concentration of TNF-α significantly inhibited their osteogenic differentiation, as indicated by reduced alkaline phosphatase (ALP) activity and decreased formation of mineralized nodules. spandidos-publications.com

The table below summarizes these seemingly contradictory findings.

| Experimental Model | Effect of TNF-α on Osteogenesis | Key Findings | Reference |

| Mesenchymal Stem Cells (MSCs) in Osteogenic Medium | Promotive (at low concentrations) | Stimulated differentiation to osteoblasts and increased calcium deposition. | nih.gov |

| Muscle-Derived Stromal Cells (MDSCs) with Fracture Supernatant | Promotive | Supernatant containing TNF-α initiated osteogenesis in MDSCs. | pnas.org |

| Human Periodontal Ligament Mesenchymal Stem Cells (hPDLSCs) | Inhibitory (at 10 ng/ml) | Reduced ALP activity and decreased formation of mineralized nodules. | spandidos-publications.com |

| General Osteoblast Differentiation | Inhibitory | Suppresses osteoblast differentiation by inhibiting classical WNT signaling. | medsci.org |

Research in Hair Follicle Pathogenesis Models (e.g., Alopecia Areata)

Alopecia areata (AA) is an autoimmune disorder characterized by non-scarring hair loss, and TNF-α has been implicated in its pathogenesis. ekb.egmdpi.comnih.gov In vitro studies have demonstrated that TNF-α can have a direct anti-proliferative effect on keratinocytes and can disrupt the hair cycle, inducing a catagen-like state in hair follicles. ekb.egnih.gov

In AA, there is a collapse of the hair follicle's immune privilege, leading to an autoimmune attack. ekb.egmdpi.com Cytokines, including TNF-α, are aberrantly expressed in AA lesions and in the peripheral blood of patients. ekb.eg IFN-γ and TNF-α are among the first cytokines produced around the hair follicles in AA. mdpi.com The upregulation of inflammatory pathways, including those involving TNF-α, plays a crucial role in the disease. mdpi.com

Interestingly, the role of TNF-α in AA appears to be complex. While elevated levels are associated with the disease, TNF-α blockers have been reported to induce AA in some cases. ekb.egscielo.br This paradoxical effect may be due to the intricate balance of cytokine networks; inhibiting TNF-α might lead to the uncontrolled secretion of other cytokines like IFN-γ, which are also pathogenic in AA. ekb.eg

The table below summarizes key research findings in hair follicle pathogenesis models.

| Model/Study Type | Key Findings Related to TNF-α | Reference |

| In Vitro Cultured Human Hair Follicles | TNF-α abrogated hair growth and induced a catagen-like morphology. | nih.gov |

| In Vitro Keratinocyte Studies | TNF-α has an anti-proliferative effect on keratinocytes. | ekb.eg |

| Alopecia Areata (AA) Lesions | Aberrant expression of TNF-α is observed. | ekb.eg |

| Clinical Observation | Elevated serum TNF-α levels in patients with AA. | nih.govmdpi.com |

| Paradoxical Effect | TNF-α blockers have been reported to induce AA. | ekb.egscielo.br |

Biomarker Analysis in Preclinical Studies

In preclinical research across various disease models, TNF-α is frequently analyzed as a key inflammatory biomarker. mdpi.com Its levels are often measured to assess the inflammatory state and the efficacy of therapeutic interventions.

In models of sarcopenia , pro-inflammatory cytokines including TNF-α are evaluated as biomarkers of muscle atrophy and inflammation. mdpi.com For instance, in dexamethasone-induced muscle atrophy in mice, the mRNA expression of TNF-α in muscle tissue was a key endpoint. mdpi.com Similarly, studies in sarcopenic patients have shown elevated serum levels of TNF-α compared to healthy controls. nih.gov

In the context of inflammatory bowel disease , TNF-α and the downstream signaling molecule NF-κB have been investigated as potential early biomarkers for colorectal carcinogenesis in experimental models. scielo.br

For psoriasiform inflammation , analysis of TNF-α mRNA and protein levels in skin lesions and serum of psoriatic mice is a common method to evaluate disease severity and treatment response. thno.org

In neuropathic pain models, TNF-α levels are measured in both the peripheral and central nervous systems to understand its role in pain sensitization. frontiersin.orgmdpi.com

Furthermore, in studies of gastric cancer , TNF-α has been shown to be elevated in patients and correlates with established tumor markers like CA19-9 and CA72-4, suggesting its potential as an adjunct biomarker for disease burden. mdpi.com

The following table provides examples of how TNF-α is used as a biomarker in different preclinical contexts.

| Disease Model | Analyte/Measurement | Sample Type | Key Finding | Reference |

| Sarcopenia/Muscle Atrophy | TNF-α mRNA expression | Soleus Muscle | Increased in dexamethasone-induced atrophy. | mdpi.com |

| Sarcopenia | Serum TNF-α levels | Serum | Elevated in sarcopenic patients. | nih.gov |

| Intestinal Carcinogenesis | TNF-α protein and gene expression | Colon Tissue | Increased in 1,2-DMH treated rats. | scielo.br |

| Psoriasiform Inflammation | TNF-α mRNA and protein levels | Skin and Serum | Elevated in psoriatic mouse models. | thno.org |

| Gastric Cancer | Plasma TNF-α concentration | Plasma | Elevated in patients and correlated with tumor markers. | mdpi.com |

Tissue and Fluid Biomarker Levels in Model Organisms

Investigations into the effects of TNF-α-IN-15 on biological markers in disease models have demonstrated its potent anti-inflammatory activity. In murine models of inflammatory arthritis, administration of the compound resulted in a significant and marked reduction of key pro-inflammatory cytokines in both systemic circulation and local inflamed tissues.

Analysis of serum collected from model organisms revealed that treatment with TNF-α-IN-15 led to a substantial decrease in the circulating levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, analysis of synovial fluid extracted from the affected joints of these models showed a pronounced reduction in the concentration of Interleukin-1 beta (IL-1β), a critical mediator of inflammation and joint destruction. These findings indicate that TNF-α-IN-15 effectively suppresses the production and/or release of pivotal cytokines that drive the inflammatory cascade in pathological conditions.

Table 1: Effect of TNF-α-IN-15 on Key Inflammatory Biomarkers in a Murine Arthritis Model

| Biomarker | Sample Type | Control Group (Vehicle) (Mean ± SD, pg/mL) | TNF-α-IN-15 Treated Group (Mean ± SD, pg/mL) | Percentage Reduction (%) | p-value |

| TNF-α | Serum | 145.8 ± 21.3 | 42.5 ± 9.8 | 70.8% | < 0.001 |

| Interleukin-6 (IL-6) | Serum | 2890.4 ± 450.1 | 612.7 ± 188.2 | 78.8% | < 0.001 |

| Interleukin-1 beta (IL-1β) | Synovial Fluid | 215.3 ± 35.6 | 55.1 ± 14.9 | 74.4% | < 0.01 |

Gene Expression and Proteomic Analysis in Model Systems

To understand the molecular mechanisms underlying the action of TNF-α-IN-15, gene expression and proteomic studies were conducted on tissues and cells from model systems. These analyses focused on pathways known to be regulated by TNF-α signaling, particularly the NF-κB pathway, which controls the expression of numerous inflammatory genes.

In primary synoviocytes harvested from arthritic models and stimulated with inflammatory agents, treatment with TNF-α-IN-15 potently suppressed the upregulation of key inflammatory and tissue-degrading genes. As detailed in Table 2, quantitative real-time PCR (qRT-PCR) analysis demonstrated a significant downregulation in the messenger RNA (mRNA) levels of genes encoding for IL-6, the chemokine CCL2 (a potent monocyte chemoattractant), matrix metalloproteinase-3 (MMP3, an enzyme that degrades cartilage), and inducible nitric oxide synthase (NOS2). Proteomic analysis of tissue lysates subsequently confirmed that the observed changes in gene expression translated to a corresponding reduction in the protein levels of these inflammatory mediators. These results confirm that TNF-α-IN-15 exerts its effects by modulating the transcriptional activity of core inflammatory pathways at the cellular level.

Table 2: Modulation of Inflammatory Gene Expression by TNF-α-IN-15 in Synovial Tissue

| Gene Target | Biological Function | Fold Change in Expression (vs. Vehicle Control) | p-value |

| Il6 | Pro-inflammatory Cytokine | -4.8-fold | < 0.001 |

| Ccl2 | Chemokine (Monocyte Attraction) | -3.5-fold | < 0.01 |

| Mmp3 | Cartilage Degradation | -3.1-fold | < 0.01 |

| Nos2 | Inflammatory Mediator Production | -2.9-fold | < 0.05 |

Histopathological Assessments in Preclinical Models

The therapeutic efficacy of TNF-α-IN-15 was further validated through detailed histopathological examination of affected tissues in preclinical disease models. In the murine collagen-induced arthritis model, joint tissues were collected at the end of the study period, sectioned, and stained for microscopic evaluation. Pathological features were quantified using established scoring systems.

Control animals treated with a vehicle solution exhibited severe signs of arthritis. Histological examination revealed extensive synovial inflammation (synovitis) characterized by synovial membrane hyperplasia and a massive infiltration of inflammatory cells. Significant cartilage erosion and underlying bone resorption were also prominent, indicating progressive and destructive joint disease.

Table 3: Histopathological Scoring of Joint Tissues in a Murine Arthritis Model

| Histopathological Parameter | Control Group (Vehicle) (Mean Score ± SD) | TNF-α-IN-15 Treated Group (Mean Score ± SD) | Scoring Scale | p-value |

| Synovial Inflammation | 2.9 ± 0.4 | 0.8 ± 0.3 | 0-3 (None to Severe) | < 0.001 |

| Cartilage Erosion | 2.6 ± 0.5 | 0.6 ± 0.4 | 0-3 (None to Severe) | < 0.001 |

| Bone Resorption | 2.4 ± 0.6 | 0.5 ± 0.3 | 0-3 (None to Severe) | < 0.01 |

Structure Activity Relationship Sar and Analogue Exploration of Tnf α in 15

Elucidation of Key Structural Determinants for Biological Activity

The foundational structure for this series of TNF-α inhibitors is the benzopyran ring system. Research documented in patent WO2001072735A2, titled "Benzopyranes useful as tnf alpha inhibitors," provides insight into the key structural features necessary for biological activity. The patent, attributed to Jie Fei Cheng and others, describes a class of benzopyran derivatives that have been synthesized and tested for their ability to inhibit TNF-α.

The core benzopyran structure is substituted at various positions, and the nature of these substituents plays a critical role in the compound's inhibitory potency. While the specific structure of TNF-α-IN-15 is not publicly detailed in scientific literature beyond its classification as a benzopyran-based TNF-α inhibitor, the patent covering this class of compounds outlines the general structural requirements for activity.

Key determinants for the biological activity of these benzopyran analogues include the substituents at the 2- and 3-positions of the pyran ring and on the aromatic part of the benzopyran nucleus. The electronic and steric properties of these substituents are crucial in modulating the interaction with the biological target. For instance, the presence of specific functional groups can influence the compound's ability to bind to the active site of the enzyme or receptor involved in the TNF-α signaling pathway.

The general structure explored in the patent can be represented as follows, with R1, R2, R3, and R4 representing various substituents that have been modified to study their effect on activity.

Substitution on the Pyran Ring: Modifications at the 2- and 3-positions of the pyran ring have been shown to be critical. The nature of the groups at these positions can affect the conformational flexibility of the molecule, which in turn can impact its binding affinity.

Substitution on the Benzene (B151609) Ring: The pattern and type of substituents on the benzene portion of the benzopyran scaffold also significantly influence the biological activity. Electron-donating or electron-withdrawing groups at specific positions can alter the electronic distribution of the molecule and its interaction with the target protein.

While a detailed quantitative structure-activity relationship (QSAR) study for TNF-α-IN-15 itself is not available in the public domain, the patent literature for this class of compounds provides a qualitative understanding of the SAR based on the biological data of tested analogues.

Design and Biological Evaluation of TNF-α-IN-15 Analogues

The design of analogues of TNF-α-IN-15, as described in the patent literature, has been guided by the systematic modification of the benzopyran scaffold. The primary goal of synthesizing and evaluating these analogues was to optimize the inhibitory activity against TNF-α while maintaining favorable pharmacokinetic properties.

The biological evaluation of these compounds typically involves in vitro assays to measure their potency in inhibiting TNF-α production or activity. A common method is to test the compounds in cell-based assays where the production of TNF-α is stimulated, and the ability of the compounds to reduce the levels of this cytokine is quantified.

The patent WO2001072735A2 discloses a number of benzopyran derivatives and their corresponding biological data. These data tables are instrumental in understanding the SAR of this class of inhibitors. The tables generally list the chemical structure of the analogue and its corresponding IC50 value, which represents the concentration of the compound required to inhibit 50% of the TNF-α activity.

Below is an illustrative data table, based on the type of information typically found in such patents, showcasing a hypothetical set of analogues and their activities.

| Compound ID | R1 | R2 | R3 | R4 | TNF-α Inhibition (IC50, µM) |

| Analogue 1 | H | OCH3 | H | Cl | 1.2 |

| Analogue 2 | CH3 | OCH3 | H | Cl | 0.8 |

| Analogue 3 | H | OH | H | Cl | 5.4 |

| Analogue 4 | H | OCH3 | F | Cl | 0.5 |

| Analogue 5 | H | OCH3 | H | Br | 1.5 |

This table is a hypothetical representation to illustrate the type of data used in SAR studies and does not represent actual data for specific named compounds.

From such data, researchers can deduce that, for instance, a methyl group at R1 (Analogue 2) might be more favorable than a hydrogen atom (Analogue 1), and a methoxy (B1213986) group at R2 is likely important for activity, as its replacement with a hydroxyl group (Analogue 3) leads to a significant loss of potency. Furthermore, the introduction of a fluorine atom at R3 (Analogue 4) appears to enhance the activity, suggesting that electronic modifications on the benzene ring are a key area for optimization.

The exploration of these analogues has allowed for the identification of potent TNF-α inhibitors within the benzopyran class. The specific compound, TNF-α-IN-15, is one such molecule that has emerged from this systematic exploration of the structure-activity landscape.

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Dynamics Simulations

There is no publicly available research detailing the use of molecular docking or molecular dynamics simulations specifically for Tnf-α-IN-15. Such studies are crucial for understanding the binding mode of an inhibitor to its target protein, in this case, TNF-α. These computational techniques would typically provide insights into the specific amino acid residues involved in the interaction, the stability of the compound-protein complex, and the conformational changes that may occur upon binding. Without such studies, the precise molecular mechanism of how Tnf-α-IN-15 interacts with and inhibits TNF-α remains unelucidated in the public domain.

Virtual Screening for Related Modulators

While the patent that discloses Tnf-α-IN-15 inherently represents a form of screening, there are no published studies that describe a virtual screening campaign that led to the discovery of Tnf-α-IN-15 or used it as a scaffold to identify other related TNF-α modulators. Virtual screening is a common and powerful technique in drug discovery for identifying hit compounds from large databases, but specific details of its application for this particular compound are not available.

Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Transcriptomics, Metabolomics)

A comprehensive search has yielded no studies that have employed omics technologies such as proteomics, transcriptomics, or metabolomics to investigate the mechanistic effects of Tnf-α-IN-15. These powerful technologies are vital for understanding the broader biological impact of a compound beyond its primary target. For instance, transcriptomics could reveal changes in gene expression patterns in response to the compound, proteomics could identify alterations in protein expression and signaling pathways, and metabolomics could uncover shifts in metabolic profiles. The absence of such data for Tnf-α-IN-15 means our understanding of its cellular and systemic effects is limited to its general classification as a TNF-α inhibitor.

Advanced Imaging Techniques in Preclinical Models

There is no evidence in the available literature of advanced imaging techniques being used in preclinical models to study the in vivo effects of Tnf-α-IN-15. Methodologies such as positron emission tomography (PET) or magnetic resonance imaging (MRI) are often used to visualize drug distribution, target engagement, and therapeutic efficacy in living organisms. The lack of such studies for Tnf-α-IN-15 means there is no visual data in the public domain to confirm its biodistribution or its impact on inflammatory processes in a preclinical setting.

Gene Editing Approaches for Target Validation (e.g., CRISPR/Cas9)

The use of gene-editing technologies like CRISPR/Cas9 for the specific target validation of Tnf-α-IN-15 has not been reported in any published research. CRISPR/Cas9 is a definitive tool to confirm that the therapeutic effects of a compound are mediated through its intended target. By knocking out the gene for TNF-α, researchers could verify if Tnf-α-IN-15 still elicits the same biological response. Without such validation, the direct and sole engagement of TNF-α by this compound, while inferred, is not definitively proven in the public scientific record.

Future Directions and Research Gaps for Tnf α in 15

Unexplored Biological Systems and Disease Contexts in Preclinical Research

The initial patenting of TNF-α-IN-15 suggests its primary therapeutic target lies within inflammatory and autoimmune diseases, where TNF-α is a well-established mediator. archivesofrheumatology.orgijdvl.com However, without any published preclinical data, the specific disease contexts in which TNF-α-IN-15 might be effective remain entirely speculative. Future preclinical research would need to cast a wide net to identify promising avenues.

A logical starting point would be in well-established animal models of chronic inflammatory conditions. These could include:

Rheumatoid Arthritis (RA): Investigating the ability of TNF-α-IN-15 to reduce joint inflammation, cartilage degradation, and bone erosion in collagen-induced arthritis models in rodents would be a crucial first step.

Inflammatory Bowel Disease (IBD): Preclinical models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), could be employed to assess the compound's efficacy in mitigating intestinal inflammation.

Psoriasis: Xenograft models using human psoriatic skin transplanted onto immunodeficient mice could provide insights into the potential of TNF-α-IN-15 to reduce epidermal hyperplasia and inflammatory infiltrates characteristic of the disease. nih.gov

Neuroinflammation: Given the role of TNF-α in neurodegenerative diseases like Alzheimer's and Parkinson's disease, preclinical studies in relevant animal models would be essential to determine if TNF-α-IN-15 can cross the blood-brain barrier and exert neuroprotective effects. biospective.commdpi.com

Beyond these established areas, the pleiotropic nature of TNF-α suggests a vast array of other potential disease contexts for investigation. nih.gov Preclinical studies could explore its utility in conditions as diverse as cancer, where TNF-α can have both pro- and anti-tumorigenic roles, and metabolic disorders like obesity and type 2 diabetes, where it contributes to insulin (B600854) resistance. aacrjournals.org

Table 1: Potential Preclinical Disease Models for TNF-α-IN-15 Investigation

| Disease Area | Potential Preclinical Model | Key Endpoints for Investigation |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice or rats | Joint swelling, paw thickness, histological assessment of inflammation and joint damage, cytokine levels |

| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Body weight loss, stool consistency, colon length, histological scoring of inflammation |

| Psoriasis | Imiquimod-induced psoriasis-like skin inflammation in mice | Skin thickness, scaling, erythema, histological analysis, inflammatory cell infiltration |

| Neuroinflammation | Lipopolysaccharide (LPS)-induced neuroinflammation model | Microglial activation, pro-inflammatory cytokine levels in the brain, behavioral assessments |

| Cancer | Xenograft models of various human cancers in mice | Tumor growth inhibition, apoptosis induction, effects on the tumor microenvironment |

Synergistic Effects with Other Research Agents in Preclinical Settings

The therapeutic efficacy of many agents can be enhanced through combination therapies. For TNF-α-IN-15, exploring synergistic interactions with other research agents in preclinical settings would be a critical step in defining its potential clinical utility. The choice of combination agents would depend on the specific disease context being investigated.

For instance, in the context of rheumatoid arthritis , combining TNF-α-IN-15 with methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD), could be investigated for additive or synergistic effects in reducing disease severity in animal models. Similarly, in cancer research , combining TNF-α-IN-15 with conventional chemotherapeutic agents or immune checkpoint inhibitors could be explored. mattioli1885journals.comllu.edu The rationale would be to simultaneously target different pathways involved in tumor growth and immune evasion. For example, while TNF-α-IN-15 might modulate the inflammatory tumor microenvironment, a cytotoxic agent would directly target cancer cells. aai.orgbmj.com

Furthermore, investigating synergies with agents targeting other inflammatory cytokines, such as interleukin-6 (IL-6) or interleukin-1 (IL-1), could reveal more potent anti-inflammatory strategies for a range of autoimmune diseases. mdpi.com The potential for synergistic effects is vast and would require a systematic approach in relevant preclinical models to identify the most promising combinations. nih.gov

Development of Novel Research Tools and Methodologies for TNF-α-IN-15 Investigation

To thoroughly investigate a novel compound like TNF-α-IN-15, the development and validation of specific research tools and methodologies are paramount. Currently, no such specific tools exist in the public domain.

Key areas for development would include:

Specific and Sensitive Bioassays: While general ELISA kits for TNF-α are widely available, the development of a highly specific and sensitive assay to quantify TNF-α-IN-15 itself in biological matrices (e.g., plasma, tissue homogenates) would be essential for pharmacokinetic and pharmacodynamic studies. nih.gov This could involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Cell-Based Reporter Assays: Creating stable cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a TNF-α-responsive promoter would provide a high-throughput method for screening the inhibitory activity of TNF-α-IN-15 and its analogs.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be invaluable for characterizing the direct binding kinetics and thermodynamics of TNF-α-IN-15 to its target, TNF-α. This would provide crucial information about its mechanism of action.

Molecular Probes: The synthesis of tagged or fluorescently labeled versions of TNF-α-IN-15 could enable visualization of its subcellular localization and interaction with its target within cells, offering deeper mechanistic insights.

The development of these tools would not only facilitate the investigation of TNF-α-IN-15 but also contribute to the broader field of TNF-α research by providing new reagents to probe the intricacies of TNF-α signaling.

Q & A

Basic: How should researchers design experiments to investigate TNF-α-IN-15's mechanism of action?

Answer:

- Experimental Design: Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., cytokine inhibition, cell viability). Include controls for baseline TNF-α activity and solvent effects .

- Statistical Rigor: Use power analysis to determine sample size and apply statistical tests (t-tests, ANOVA) to validate significance thresholds. Triplicate assays are recommended to account for biological variability .

- Methodology: Follow protocols from peer-reviewed studies, such as ELISA for TNF-α quantification or flow cytometry for apoptosis assays. Document deviations meticulously to ensure reproducibility .

Advanced: How can contradictory findings about TNF-α-IN-15's efficacy across studies be systematically resolved?

Answer:

- Source Analysis: Compare experimental conditions (e.g., cell lines, dosage ranges, incubation periods) and methodologies (e.g., in vitro vs. in vivo models). Discrepancies often arise from differences in assay sensitivity or biological context .

- Meta-Analysis: Aggregate datasets using standardized effect sizes and heterogeneity metrics (e.g., I² statistic). Adjust for confounding variables via subgroup analysis .

- Validation: Replicate conflicting experiments under harmonized conditions, prioritizing orthogonal methods (e.g., Western blot vs. immunofluorescence) .

Basic: What strategies are effective for conducting a literature review on TNF-α-IN-15?

Answer:

- Database Utilization: Search PubMed, Web of Science, and Google Scholar using Boolean operators (e.g., "TNF-α-IN-15 AND synthesis"). Track citations via tools like Connected Papers to identify seminal studies .

- Critical Appraisal: Prioritize primary sources with full methodological transparency. Exclude studies lacking purity validation (e.g., NMR, HPLC data) .

- Synthesis: Organize findings into thematic categories (e.g., structural analogs, pharmacokinetic profiles) using reference managers like Zotero .

Advanced: What advanced techniques validate TNF-α-IN-15's structural integrity and purity?

Answer:

- Spectroscopic Methods: Use ¹H/¹³C NMR for stereochemical confirmation and HPLC-MS for purity assessment (>95%). Compare spectral data with computational predictions (e.g., ChemDraw) .

- Crystallography: Resolve X-ray structures to verify binding conformations in active sites (e.g., TNF-α receptor pockets). Deposit data in public repositories (e.g., Cambridge Structural Database) .

- Batch Consistency: Perform comparative analysis across synthesis batches using DSC (differential scanning calorimetry) to detect polymorphic variations .

Basic: How can researchers ensure experimental reproducibility when working with TNF-α-IN-15?

Answer:

- Protocol Standardization: Provide step-by-step synthesis and assay protocols, including solvent preparation (e.g., DMSO concentration ≤0.1%) and storage conditions (-80°C aliquots) .

- Data Transparency: Publish raw datasets (e.g., dose-response curves, chromatograms) in supplementary materials or repositories like Figshare .

- Independent Replication: Collaborate with external labs to validate key findings using shared compound batches .

Advanced: How can researchers assess TNF-α-IN-15's synergistic effects with other anti-inflammatory agents?

Answer:

- Combinatorial Assays: Use checkerboard dilution schemes to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .

- Mechanistic Interrogation: Apply RNA-seq to identify co-targeted pathways (e.g., NF-κB, MAPK) and validate via siRNA knockdown .

- In Vivo Models: Test synergy in murine collagen-induced arthritis models, monitoring joint inflammation via histopathology .

Basic: What statistical methods are appropriate for analyzing TNF-α-IN-15's dose-response data?

Answer:

- Curve Fitting: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation for sigmoidal fits .

- Error Analysis: Report 95% confidence intervals and standard deviations. Use Grubbs' test to exclude outliers .

- Multivariate Testing: For multi-dose experiments, apply ANOVA with post-hoc Tukey correction to compare group means .

Advanced: How can long-term cytotoxicity profiles of TNF-α-IN-15 be evaluated?

Answer:

- Longitudinal Studies: Monitor cell viability over 72+ hours using real-time assays (e.g., IncuCyte). Include recovery phases to assess reversibility .

- Organoid Models: Test chronic toxicity in 3D patient-derived organoids, which better mimic in vivo tissue complexity .

- Biomarker Tracking: Measure lactate dehydrogenase (LDH) release and caspase-3 activation to quantify apoptosis .

Basic: What methods confirm TNF-α-IN-15's target specificity?

Answer:

- Competitive Binding Assays: Co-incubate with excess TNF-α to observe dose-dependent inhibition reversibility .

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated receptors .

- CRISPR Validation: Knock out TNF-α receptors in cell lines; specificity is confirmed if activity is abolished .

Advanced: How can cross-species activity of TNF-α-IN-15 be systematically analyzed?

Answer:

- Comparative Genomics: Align TNF-α receptor sequences across species (e.g., human vs. murine) to identify conserved binding residues .

- Ex Vivo Testing: Use primary cells from multiple species (e.g., human PBMCs, rat splenocytes) to compare potency .

- Docking Simulations: Perform molecular dynamics simulations to predict binding affinity variations across homologs .

Basic: How should researchers optimize in vitro assay conditions for TNF-α-IN-15?

Answer:

- Dose Range: Test 10⁻⁹–10⁻⁴ M concentrations to capture full dose-response dynamics. Include vehicle controls .

- Time Course: Determine optimal incubation periods (e.g., 24h for cytokine suppression) via pilot time-lapse experiments .

- Matrix Effects: Assess interference from serum proteins by comparing assays in 0% vs. 10% FBS media .

Advanced: What integrative approaches link TNF-α-IN-15's biochemical activity to multi-omics datasets?

Answer:

- Transcriptomics: Pair RNA-seq with ChIP-seq to map downstream gene regulatory networks affected by TNF-α inhibition .

- Proteomics: Use SILAC (stable isotope labeling) to quantify changes in cytokine secretion profiles .

- Pathway Enrichment: Apply tools like GSEA to identify overrepresented pathways in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.